What is Iopromide-d3 and its chemical structure
What is Iopromide-d3 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopromide-d3 is the deuterated analog of Iopromide, a widely used, non-ionic, tri-iodinated contrast agent for radiological imaging. The incorporation of three deuterium (B1214612) atoms into the methoxyacetyl group provides a stable isotopic label, making Iopromide-d3 an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the highly accurate quantification of Iopromide in biological matrices and environmental samples using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a comprehensive overview of Iopromide-d3, its chemical structure, properties, and its critical role in quantitative analysis. A detailed, representative experimental protocol for its use in a bioanalytical method is also presented.
Chemical Identity and Structure
Iopromide-d3 is structurally identical to Iopromide, with the exception of three hydrogen atoms on the methoxy (B1213986) group being replaced by deuterium atoms.
Chemical Structure of Iopromide-d3:
Caption: The chemical structure of Iopromide, where R = CD3 for Iopromide-d3.
The IUPAC name for Iopromide-d3 is 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide.
Physicochemical and Quantitative Data
The key physicochemical properties of Iopromide-d3 are summarized in the table below, alongside those of its non-deuterated counterpart, Iopromide, for comparison.
| Property | Iopromide-d3 | Iopromide |
| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈ | C₁₈H₂₄I₃N₃O₈ |
| Molecular Weight | 794.13 g/mol | 791.11 g/mol |
| Monoisotopic Mass | 793.8886 Da | 790.8697 Da |
| CAS Number | 1189947-73-6 | 73334-07-3 |
| Isotopic Purity | Typically >98% | N/A |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water, DMSO, and methanol (B129727) | Water soluble |
Applications in Research and Drug Development
The primary and most critical application of Iopromide-d3 is as an internal standard in quantitative bioanalysis. Deuterated standards are considered the "gold standard" for LC-MS/MS assays due to their ability to accurately correct for variations during sample processing and analysis.
Key Applications:
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Pharmacokinetic (PK) Studies: Accurate quantification of Iopromide in plasma, urine, and other biological fluids is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile. Iopromide-d3 enables precise PK measurements.
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Therapeutic Drug Monitoring (TDM): Although not typically required for a diagnostic agent administered in a controlled setting, the methodology is applicable.
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Environmental Monitoring: Iopromide is a known environmental contaminant due to its high usage and persistence. Iopromide-d3 is used to accurately quantify its presence in water and soil samples.
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Metabolic Studies: The parent drug, Iopromide, is largely excreted unchanged. However, in studies investigating potential minor metabolic pathways, Iopromide-d3 can be used to distinguish the parent drug from any potential metabolites.
The logical workflow for the use of Iopromide-d3 as an internal standard in a quantitative LC-MS/MS analysis is depicted below.
Caption: Workflow for Quantitative Analysis using Iopromide-d3.
Experimental Protocols
While a specific validated method for Iopromide using Iopromide-d3 is not publicly available, a representative bioanalytical method based on standard practices for small molecules in plasma is detailed below. This protocol is intended as a template and would require optimization and validation according to regulatory guidelines (e.g., FDA, EMA).
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
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Stock Solutions (1 mg/mL):
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Accurately weigh approximately 10 mg of Iopromide and Iopromide-d3 into separate volumetric flasks.
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Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
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Working Solutions:
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Prepare intermediate stock solutions of Iopromide in methanol:water (50:50, v/v) by serial dilution from the 1 mg/mL stock.
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Prepare an Iopromide-d3 internal standard (IS) working solution at a concentration of 100 ng/mL in methanol:water (50:50, v/v).
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Calibration Standards (CS) and Quality Controls (QC):
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Spike blank human plasma with the Iopromide working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).
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Separately prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
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Sample Preparation (Protein Precipitation)
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To 50 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL Iopromide-d3).
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Vortex briefly.
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Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean 96-well plate or autosampler vials.
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Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that would require optimization.
| Parameter | Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Iopromide: [M+H]⁺ → Product Ion (To be determined by infusion) Iopromide-d3: [M+H]⁺ → Product Ion (To be determined by infusion) |
| Ion Source Parameters | Optimized for maximum signal (e.g., Capillary voltage, gas flows, temperature) |
Synthesis of Iopromide-d3
A detailed, publicly available synthesis protocol for Iopromide-d3 is not readily found. However, its synthesis would follow the established routes for Iopromide, with the introduction of the deuterated methoxy group at the appropriate step. This would typically involve using a deuterated starting material, such as d3-methoxyacetyl chloride, in the acylation step of the 5-amino-2,4,6-triiodoisophthalic acid derivative. The general synthetic scheme for Iopromide involves multiple steps, including iodination, amidation, and acylation.
Conclusion
Iopromide-d3 is an essential analytical tool for researchers and drug development professionals working with its non-labeled counterpart, Iopromide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and accurate quantitative data, which is fundamental for regulatory submissions and a thorough understanding of the compound's behavior in biological and environmental systems. The representative methodologies provided in this guide offer a solid foundation for the development of specific and validated analytical methods.
